4-chloro-2-({(E)-[2-(2,5-dichlorophenyl)-1,3-benzoxazol-5-yl]methylidene}amino)-6-nitrophenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-CHLORO-2-[(E)-{[2-(2,5-DICHLOROPHENYL)-1,3-BENZOXAZOL-5-YL]METHYLIDENE}AMINO]-6-NITROPHENOL is a complex organic compound characterized by its unique structure, which includes a chlorinated phenol group, a benzoxazole moiety, and a nitrophenol group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-CHLORO-2-[(E)-{[2-(2,5-DICHLOROPHENYL)-1,3-BENZOXAZOL-5-YL]METHYLIDENE}AMINO]-6-NITROPHENOL typically involves multiple steps, including the formation of the benzoxazole ring and the subsequent functionalization of the phenol group. Common synthetic routes may involve:
Formation of Benzoxazole Ring: This can be achieved through the cyclization of 2-aminophenol with a suitable carboxylic acid derivative.
Chlorination and Nitration: The phenol group can be chlorinated using reagents like thionyl chloride, followed by nitration using nitric acid under controlled conditions.
Condensation Reaction: The final step involves the condensation of the chlorinated and nitrated phenol with the benzoxazole derivative in the presence of a suitable base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This often includes the use of continuous flow reactors and automated systems to ensure consistent reaction conditions and product quality.
Analyse Chemischer Reaktionen
Types of Reactions
4-CHLORO-2-[(E)-{[2-(2,5-DICHLOROPHENYL)-1,3-BENZOXAZOL-5-YL]METHYLIDENE}AMINO]-6-NITROPHENOL can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction of the nitro group can yield amino derivatives.
Substitution: The chlorinated phenol group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using tin(II) chloride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted phenol derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
4-CHLORO-2-[(E)-{[2-(2,5-DICHLOROPHENYL)-1,3-BENZOXAZOL-5-YL]METHYLIDENE}AMINO]-6-NITROPHENOL has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial or antifungal agent.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and dyes.
Wirkmechanismus
The mechanism of action of 4-CHLORO-2-[(E)-{[2-(2,5-DICHLOROPHENYL)-1,3-BENZOXAZOL-5-YL]METHYLIDENE}AMINO]-6-NITROPHENOL involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes or receptors involved in cellular processes.
Pathways Involved: It may modulate signaling pathways related to inflammation, cell proliferation, or apoptosis.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- **2-[(E)-{[2-(2,5-DICHLOROPHENYL)-1,3-BENZOXAZOL-5-YL]METHYLIDENE}AMINO]-4-NITROPHENOL
- **4-CHLORO-2-[(E)-{[2-(2,5-DICHLOROPHENYL)-1,3-BENZOXAZOL-5-YL]METHYLIDENE}AMINO]-5-NITROPHENOL
Uniqueness
4-CHLORO-2-[(E)-{[2-(2,5-DICHLOROPHENYL)-1,3-BENZOXAZOL-5-YL]METHYLIDENE}AMINO]-6-NITROPHENOL is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties compared to its analogs.
Eigenschaften
Molekularformel |
C20H10Cl3N3O4 |
---|---|
Molekulargewicht |
462.7 g/mol |
IUPAC-Name |
4-chloro-2-[[2-(2,5-dichlorophenyl)-1,3-benzoxazol-5-yl]methylideneamino]-6-nitrophenol |
InChI |
InChI=1S/C20H10Cl3N3O4/c21-11-2-3-14(23)13(6-11)20-25-15-5-10(1-4-18(15)30-20)9-24-16-7-12(22)8-17(19(16)27)26(28)29/h1-9,27H |
InChI-Schlüssel |
UHVYUJUFMVJCQW-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C=C1C=NC3=C(C(=CC(=C3)Cl)[N+](=O)[O-])O)N=C(O2)C4=C(C=CC(=C4)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.